N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
Description
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is an organic compound that features a glycine backbone substituted with a 4-ethoxyphenyl group and a 4-(methylsulfanyl)phenylsulfonyl group
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHLGPWUGZZAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine typically involves a multi-step process:
Formation of the 4-ethoxyphenyl group: This can be achieved by ethoxylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the 4-(methylsulfanyl)phenylsulfonyl group: This involves the sulfonylation of 4-(methylsulfanyl)aniline using a sulfonyl chloride derivative.
Coupling with glycine: The final step involves coupling the two synthesized groups with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Catalyst optimization: Using more efficient or reusable catalysts to reduce costs.
Purification techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine has been investigated for its potential role as a pharmacological agent. Its structure suggests that it may interact with biological targets such as enzymes or receptors involved in inflammatory processes.
- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. The sulfonamide moiety is often associated with inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Neuropharmacology
The compound's potential effects on neurotransmitter systems have been explored, particularly regarding its influence on pain modulation and neuroinflammation.
- Pain Relief Mechanisms : Research has shown that related compounds can effectively alleviate pain in rodent models of arthritis, suggesting that this compound may possess similar analgesic properties .
Antimicrobial Activity
The sulfonamide group is historically linked to antimicrobial properties, making this compound a candidate for further studies in this area.
- In Vitro Studies : Investigations into the antimicrobial efficacy of sulfonamide derivatives have shown promising results against various bacterial strains. Future research could focus on the specific activity of this compound against pathogens of clinical significance.
Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant reduction in joint inflammation in rodent models. The compound acted similarly to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its potential therapeutic value in treating conditions like rheumatoid arthritis.
Case Study 2: Neuroprotective Properties
In another study, compounds with structural similarities were evaluated for their neuroprotective effects in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death, warranting further exploration of this compound in neuropharmacology.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Binding: It could interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}alanine: Similar structure but with an alanine backbone.
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}valine: Similar structure but with a valine backbone.
Uniqueness
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycine backbone provides flexibility, while the ethoxy and methylsulfanyl groups offer specific reactivity and binding characteristics.
Biological Activity
N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine, with the CAS number 491843-63-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article compiles and analyzes diverse research findings regarding its biological activity, including antimicrobial and anticancer properties, as well as molecular docking studies that elucidate its mechanism of action.
- Molecular Formula : C17H19NO5S2
- Molecular Weight : 381.4665 g/mol
- SMILES Notation : CCOc1ccc(cc1)N(S(=O)(=O)c1ccc(cc1)SC)CC(=O)O
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
These findings suggest a promising potential for this compound in treating infections caused by resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 226 |
| A549 (Lung Cancer) | 242.52 |
The compound's ability to inhibit the proliferation of these cancer cells indicates its potential as an anticancer agent .
Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in bacterial resistance and cancer cell proliferation. The compound demonstrates strong binding affinity to critical proteins, suggesting that it may disrupt essential biological pathways in pathogens and cancer cells.
Molecular Docking Results
The docking simulations revealed that the compound effectively binds to the active sites of target proteins, leading to inhibition of their functions. This mechanism is crucial for developing new therapeutic agents against resistant strains and cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of a series of sulfonamide derivatives, including this compound. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria, supporting its use as a potential therapeutic agent .
- Anticancer Research : Another study focused on the anticancer properties of the compound against lung cancer cell lines. The findings indicated significant cytotoxicity and suggested further exploration into its use as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-ethoxyaniline with methylsulfanylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Step 2 : Glycine backbone incorporation via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Step 1 Temp. | 0–5°C | 70–80 |
| Step 2 Time | 12–16 h | 60–75 |
| Final Purity | Recrystallization | 95–98 |
Q. How is the compound characterized for structural validation?
Standard analytical methods include:
- NMR : H and C NMR to confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm, sulfonyl at δ 3.1–3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS: calculated 406.06, observed 406.05) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .
Q. What preliminary biological assays are recommended?
- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric assays (IC determination) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins (IC > 50 µM preferred) .
Advanced Research Questions
Q. How do reaction conditions influence sulfonyl group reactivity?
The methylsulfanyl and sulfonyl groups exhibit divergent reactivity:
- Oxidative Stability : Methylsulfanyl (-SMe) oxidizes to sulfone (-SOMe) under strong oxidizing agents (e.g., HO/AcOH), altering bioactivity .
- Nucleophilic Substitution : The sulfonyl group directs electrophilic aromatic substitution (e.g., nitration at para positions) but requires anhydrous conditions to avoid hydrolysis .
Contradiction Note : Conflicting reports exist on sulfonyl group lability in acidic media. Some studies suggest stability at pH 2–3 , while others note decomposition at pH < 2 .
Q. How can conflicting biological activity data be resolved?
Case Example: If COX-2 inhibition varies between studies:
- Assay Variability : Validate using recombinant COX-2 (vs. cell lysates) to exclude matrix effects .
- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., glycine cleavage) .
- Structural Analog Comparison : Compare with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (lacking ethoxy group), which shows 30% lower activity, highlighting substituent effects .
Q. What advanced computational methods predict target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
